Product packaging for Butyl aziridine-2-carboxylate(Cat. No.:CAS No. 167156-71-0)

Butyl aziridine-2-carboxylate

Cat. No.: B575627
CAS No.: 167156-71-0
M. Wt: 143.186
InChI Key: QGXIHVXXWZALES-UHFFFAOYSA-N
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Description

Significance of Aziridine-2-carboxylates as Chiral Building Blocks in Asymmetric Synthesis

Enantiomerically pure aziridine-2-carboxylates are crucial chiral building blocks in asymmetric synthesis. chemrxiv.orgscispace.com Their inherent chirality allows for the synthesis of a wide array of complex, optically active molecules, including non-proteinogenic amino acids and various natural products. jove.comnih.govresearchgate.net The stereochemistry of the aziridine (B145994) ring can be predictably transferred to the target molecule, making them indispensable tools for constructing stereochemically defined centers. scispace.combioorg.org The ability to introduce aziridine motifs into pharmaceuticals and agrochemicals highlights their importance in medicinal and agricultural chemistry. Furthermore, the development of methods for the kinetic resolution of racemic 2H-azirines has expanded the accessibility of enantioenriched N-H aziridine-2-carboxylates, which are noted for their bench stability and ease of diversification. chemrxiv.org

Overview of Synthetic Utilities Derived from Ring Strain and Functional Group Versatility

The synthetic utility of aziridine-2-carboxylates stems from two key features: the high ring strain of the aziridine ring (approximately 26-27 kcal/mol) and the versatility of the carboxylate functional group. clockss.orgutoronto.ca The significant ring strain makes the aziridine susceptible to ring-opening reactions with a variety of nucleophiles. scispace.combioorg.orgclockss.org These reactions can proceed with high regio- and stereoselectivity, providing access to a diverse range of α- and β-amino acid derivatives. scispace.combioorg.orgclockss.org

Activation of the aziridine nitrogen with an electron-withdrawing group enhances its reactivity, facilitating nucleophilic attack at either the C2 or C3 position. scispace.comclockss.org This controlled ring-opening is a cornerstone of their application in synthesis. The carboxylate group, on the other hand, can be transformed into a wide range of other functional groups, further expanding the synthetic possibilities. jove.com This dual reactivity allows for a modular approach to the synthesis of complex nitrogen-containing compounds. jove.com

Scope and Academic Relevance of Butyl Aziridine-2-carboxylate (B8329488) Research

Research into butyl aziridine-2-carboxylate, a specific member of this class of compounds, is of considerable academic interest. The butyl ester provides a degree of steric and electronic modification compared to its methyl or ethyl counterparts, which can influence reactivity and selectivity in various transformations. Studies often focus on the development of efficient synthetic routes to this compound and its derivatives, as well as exploring its utility in the synthesis of novel organic structures. The compound serves as a valuable probe for understanding the fundamental principles of aziridine chemistry and as a precursor for more complex molecular architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO2 B575627 Butyl aziridine-2-carboxylate CAS No. 167156-71-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

167156-71-0

Molecular Formula

C7H13NO2

Molecular Weight

143.186

IUPAC Name

butyl aziridine-2-carboxylate

InChI

InChI=1S/C7H13NO2/c1-2-3-4-10-7(9)6-5-8-6/h6,8H,2-5H2,1H3

InChI Key

QGXIHVXXWZALES-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1CN1

Synonyms

2-Aziridinecarboxylicacid,butylester(9CI)

Origin of Product

United States

Synthetic Methodologies for Butyl Aziridine 2 Carboxylate and Analogues

Direct Synthesis and Ester Interconversion

The preparation of specific alkyl esters of aziridine-2-carboxylic acid, such as the butyl ester, can be achieved through direct synthesis or by modifying existing esters. These methods are fundamental for accessing a variety of aziridine (B145994) derivatives.

Transesterification Approaches to Butyl aziridine-2-carboxylate (B8329488)

Transesterification is a straightforward and efficient method for preparing various esters of aziridine-2-carboxylic acid, including butyl aziridine-2-carboxylate. This process involves the conversion of an existing ester, such as a methyl or ethyl ester, into a different ester by reacting it with an alcohol in the presence of a catalyst. A series of N-unsubstituted aziridine-2-carboxylic acid esters have been successfully obtained using primary, secondary, and tertiary alcohols through transesterification in a basic medium. researchgate.net

The reaction can be promoted by various bases, with lithium alcoholates and potassium carbonate being common choices. researchgate.netjove.com For instance, the transesterification of mentholyl esters to corresponding methyl or ethyl esters has been effectively performed using magnesium (Mg) or potassium carbonate (K2CO3) with methanol (B129727) or ethanol, respectively. jove.com This methodology is applicable for producing this compound by using butanol as the alcohol. The choice of base and reaction conditions can be optimized to achieve high yields. Importantly, transesterification of chiral esters typically proceeds with the retention of the configuration at the chiral center. researchgate.net

Reaction Reactants Catalyst/Base Key Feature
TransesterificationAziridine-2-carboxylate (e.g., methyl ester), ButanolK2CO3, ROLi, t-BuOKProvides access to various alkyl esters with retention of stereochemistry. researchgate.netjove.com

Synthesis from 2,3-Dibromopropionates or Vinyl Triflate with Chiral Amines

A well-established route to chiral aziridine-2-carboxylates involves the reaction of an ester of 2,3-dibromopropionic acid with a chiral amine. jove.comru.nl For example, chiral aziridine ethyl ester can be prepared from the reaction of ethyl 2,3-dibromopropanoate and (1R)-phenylethylamine. jove.com This reaction proceeds through a double nucleophilic substitution, where the amine first displaces one bromide, followed by an intramolecular cyclization to displace the second bromide, forming the aziridine ring. ru.nl This method can yield a diastereomeric mixture of the aziridine-2-carboxylate, which can then be separated, often by selective recrystallization, to obtain the enantiopure products. jove.com The resulting ester can then undergo transesterification to yield this compound if needed.

Starting Material Reagent Product Key Aspect
Ethyl 2,3-dibromopropanoateChiral Amine (e.g., (1R)-phenylethylamine)Chiral Ethyl Aziridine-2-carboxylateForms a diastereomeric mixture that can be separated to yield enantiopure aziridines. jove.comru.nl

Asymmetric Synthesis of Aziridine-2-carboxylate Scaffolds

Asymmetric synthesis is crucial for producing enantiomerically pure aziridine-2-carboxylates, which are valuable in the synthesis of chiral molecules. chemrxiv.orgresearchgate.net Several advanced catalytic strategies have been developed to achieve high levels of stereocontrol.

Reductive Kinetic Resolution of 2H-Azirines

A novel and effective method for the asymmetric preparation of N-H aziridine-2-carboxylates is the reductive kinetic resolution of racemic 2H-azirines. chemrxiv.orgnih.gov This process utilizes a copper hydride catalyst system to resolve a racemic mixture, providing optically enriched N-H aziridine-2-carboxylates and the corresponding enantioenriched 2H-azirines. chemrxiv.orgresearchgate.net This strategy is significant because it yields N-H aziridines, which are generally bench-stable and readily diversifiable building blocks, unlike many N-protected aziridines that can be unstable. chemrxiv.orgresearchgate.net

The reaction has been shown to produce N-H aziridines with excellent diastereoselectivity (>20:1) and high enantioselectivity (up to 94%). chemrxiv.orgresearchgate.netnih.gov DFT calculations have suggested that the stereoselectivity arises from non-classical hydrogen bonding and edge-to-face aromatic interactions between the substrate and the ligand. nih.gov

Method Substrate Catalyst System Products Selectivity
Reductive Kinetic ResolutionRacemic 2H-AzirinesCopper HydrideEnantioenriched N-H Aziridine-2-carboxylates & Enantioenriched 2H-AzirinesDiastereoselectivity: >20:1; Enantioselectivity: up to 94%. chemrxiv.orgresearchgate.netnih.gov

Multi-Component Catalytic Asymmetric Aziridination Strategies

Multi-component reactions offer a highly efficient approach to complex molecules in a single step. The first multi-component catalytic asymmetric aziridination (MCAZ) has been developed to produce aziridine-2-carboxylic esters with very high diastereo- and enantioselectivity. nih.govnih.govacs.org This reaction involves the simultaneous combination of an aldehyde, an amine, and a diazo compound in the presence of a chiral catalyst. nih.gov

This method overcomes limitations of previous two-component systems that required pre-formed imines, which often failed for substrates like unbranched aliphatic aldehydes. nih.gov Chiral Brønsted acid catalysts, particularly boroxinate species generated from VANOL and VAPOL ligands, are highly effective. nih.govresearchgate.net The reaction generates the reactive imine in situ, allowing for the synthesis of a broader range of aziridines. nih.gov For example, reactions using 3-5 mol% of the catalyst can achieve yields up to 94% and enantiomeric excesses up to 96%. nih.gov

Reaction Components Catalyst Key Advantages
Multi-Component Catalytic Asymmetric Aziridination (MCAZ)Aldehyde, Amine, DiazoacetateChiral Brønsted Acid (e.g., VANOL- or VAPOL-derived boroxinate)High diastereo- and enantioselectivity; in-situ imine formation; broad substrate scope. nih.govnih.govacs.org

Cyclization of Amino Alcohols: Intramolecular Nucleophilic Displacement

A conceptually fundamental and widely used method for synthesizing the aziridine ring is the intramolecular cyclization of 1,2-amino alcohols. clockss.org This process involves converting the hydroxyl group of the amino alcohol into a good leaving group (e.g., by reaction with sulfuryl chloride). clockss.org The aziridine ring is then formed via an intramolecular nucleophilic displacement (an SN2 reaction) by the amine or amide anion. clockss.org

The reaction is stereospecific, requiring the amine and the leaving group to adopt a trans-coplanar arrangement for the backside attack to occur. clockss.org The success of the cyclization can be influenced by the nature of the substituents. For instance, a bulky substituent on the nitrogen atom and a non-sterically hindered carboxylate protecting group are often essential for achieving good yields. clockss.org This method has been used to prepare N-Trityl-aziridine-2-carboxylates from the corresponding N-Trityl-(S)-serine or N-Trityl-(S)-threonine esters, with yields reported as high as 90-94%. clockss.org

Method Precursor Key Transformation Stereochemistry
Intramolecular Cyclization1,2-Amino AlcoholConversion of OH to a good leaving group, followed by intramolecular nucleophilic displacement. clockss.orgStereospecific, proceeding with inversion of configuration at the carbon bearing the leaving group. clockss.org

Epoxide Ring Opening Followed by Aziridine Ring Closure

A common and reliable method for synthesizing aziridines is through the ring-opening of epoxides, followed by an intramolecular cyclization to form the aziridine ring. clockss.orgbeilstein-journals.orgru.nl This two-step process typically involves the nucleophilic attack of an azide (B81097) ion on the epoxide ring, leading to the formation of a β-azido alcohol intermediate. clockss.orgru.nl The regioselectivity of this ring-opening reaction is influenced by the substituents on the epoxide. ru.nl

Subsequent treatment of the azido (B1232118) alcohol with a reducing agent, such as triphenylphosphine (B44618) (PPh₃), facilitates the closure of the aziridine ring. clockss.orgru.nl This transformation occurs via the Staudinger reaction, where the azide is reduced, and an intramolecular nucleophilic substitution of a neighboring leaving group (often a mesylate) leads to the formation of the aziridine. clockss.org This method is advantageous as both regioisomers of the azido alcohol can often be converted into the same aziridine product. ru.nl For instance, the synthesis of oseltamivir (B103847) phosphate (B84403) (Tamiflu) utilized an intramolecular nucleophilic displacement of an azido alcohol derivative to form the aziridine ring in 88% yield. clockss.org

A general representation of this synthetic route is as follows:

Step 1: Epoxide Ring Opening: An epoxide is reacted with an azide source, such as sodium azide (NaN₃), to yield a β-azido alcohol.

Step 2: Aziridine Ring Closure: The resulting β-azido alcohol is treated with triphenylphosphine to induce ring closure to the corresponding aziridine.

This sequence provides a versatile entry to N-unfunctionalised aziridine-2-carboxylates. beilstein-journals.org

Gabriel–Cromwell and Nucleophilic Aziridination Methodologies

The Gabriel-Cromwell reaction is another established method for the synthesis of aziridines, proceeding via haloamines. clockss.org In this approach, 1,2-dibromoalkanes, which can be prepared by the addition of bromine to alkenes, are treated with amines to yield racemic aziridines. clockss.org

A significant application of this methodology is the synthesis of trans-methyl N-Ts-3-arylaziridinecarboxylates and their nosyl (Ns) derivatives. These compounds have been synthesized in good to excellent yields (83-97% for N-Ts and 75-94% for N-Ns derivatives) by reacting alkyl cinnamate-derived haloamines with potassium carbonate in acetonitrile (B52724) at room temperature. clockss.org

Asymmetric variations of the Gabriel-Cromwell reaction have also been developed. For example, the reaction of a primary amine with an enantiopure 2-bromocarboxamide, using camphorsultam as a stoichiometric chiral controller, leads to the formation of non-activated aziridines with high stereoselectivity. clockss.org Furthermore, benzyl (B1604629) aziridine-2-carboxylates have been obtained with high yield and selectivity through the conjugate addition of ammonia (B1221849) to α,β-unsaturated chiral imides, followed by treatment with lithium benzyloxide. researchgate.net

Nucleophilic aziridination methodologies provide a direct route to NH-aziridines from α,β-unsaturated carbonyl compounds in a single step. beilstein-journals.org For instance, tert-butyl cinnamates can be aziridinated with high trans-selectivity using an N-N ylide generated in situ from N-methylmorpholine and O-diphenylphosphinyl hydroxylamine. beilstein-journals.org

Asymmetric Aza-Darzen Reaction Variations

The aza-Darzens reaction provides a powerful tool for the synthesis of aziridines, and several asymmetric variations have been developed to control the stereochemistry of the products. acs.orgacs.orgnih.gov This reaction involves the condensation of an imine with an α-haloester enolate.

One approach utilizes chiral auxiliaries, such as (2S)-bromoacetyl camphor (B46023) sultam. The aza-Darzens reaction of the chiral enolate derived from this compound with certain C-3-substituted N-diphenylphosphinyl imines can yield mixtures of trans- and cis-aziridines. acs.org In some instances, only the trans isomers are observed, a selectivity attributed to steric repulsion between the halogen atom of the enolate and the C-3 substituent of the imine. acs.org

Another strategy employs chiral sulfinimines. The reaction of substituted 2-bromoesters with chiral tert-butane- and mesitylsulfinimines allows for the rapid synthesis of highly substituted aziridines in good yields and with excellent stereoselectivity. acs.orgresearchgate.net The use of Ellman's tert-butanesulfinimines is particularly effective for aromatic imines, while the mesitylsulfinyl group provides better cis/trans ratios for aziridines with an aliphatic chain at the C-3 position. acs.org The sulfinyl group can be subsequently removed, providing access to chiral N-H aziridines. acs.org

Catalytic asymmetric aza-Darzens reactions have also been reported. A vaulted biphenanthrol (VAPOL) magnesium phosphate salt has been shown to mediate the reaction between N-benzoyl imines and α-chloro-1,3-diketones, producing trisubstituted aziridines with good enantioselectivities. nih.gov Furthermore, a multi-component asymmetric Brønsted acid-catalyzed aza-Darzens reaction using a BINOL N-triflylphosphoramide catalyst affords N-aryl-cis-aziridines in high yields and excellent enantiomeric excess. nih.gov

Catalyst/Auxiliary Reactants Product Key Features
(2S)-Bromoacetyl camphor sultamChiral enolate + N-diphenylphosphinyl iminestrans- and cis-AziridinesStereoselectivity influenced by steric repulsion. acs.org
Chiral tert-butane- and mesitylsulfinimines2-Bromoesters + Chiral sulfiniminesHighly substituted aziridinesGood yields and excellent stereoselectivity. acs.org
VAPOL magnesium phosphate saltN-Benzoyl imines + α-chloro-1,3-diketonesTrisubstituted aziridinesCatalytic and enantioselective. nih.gov
BINOL N-triflylphosphoramideAldehydes + ortho-tert-butoxyaniline + alkyl diazoacetatesN-aryl-cis-aziridinesHigh yields and enantioselectivities. nih.gov

Catalytic Aziridination of Imines with Diazo Compounds

The catalytic aziridination of imines using a carbene source, most commonly a diazo compound like ethyl diazoacetate (EDA), is a well-explored and popular method for synthesizing 3-arylated aziridines. mdpi.com This reaction, often referred to as the Wulff's AZ reaction, demonstrates high stereoselectivity and allows for the selective formation of both cis and trans aziridine products. mdpi.comthieme-connect.com

A variety of catalytic systems have been developed for this transformation. Lewis acids such as BF₃·OEt₂ and LiClO₄ have been shown to catalyze the reaction between imines and EDA, typically leading to cis-3-aryl aziridine esters with good yields and high cis-selectivity. mdpi.com Montmorillonite K-10 clay has also been employed as a heterogeneous catalyst, offering a simple procedure at room temperature. mdpi.comorganic-chemistry.org

For asymmetric synthesis, chiral catalysts are employed. The Wulff group has extensively studied catalysts generated from VAPOL or VANOL ligands with triphenyl borate. thieme-connect.com These catalysts are highly effective for the reaction of N-benzhydryl imines with stabilized diazo compounds, yielding cis-3-substituted aziridine-2-carboxylates with excellent enantioselectivity and diastereoselectivity. thieme-connect.com The reaction is general for imines derived from a wide range of aldehydes. thieme-connect.com

Catalyst Diazo Compound Imine Product Selectivity
BF₃·OEt₂Ethyl diazoacetateSugar-derived imineHigh cis-selectivity mdpi.com
Montmorillonite K-10Ethyl diazoacetateVarious iminesHigh cis-selectivity mdpi.com
LiClO₄Ethyl diazoacetateVarious iminesGood cis-selectivity mdpi.com
VAPOL/VANOL-borateEthyl diazoacetateN-benzhydryl iminesExcellent cis-selectivity and enantioselectivity thieme-connect.com

Ylide-Mediated Aziridination (e.g., Sulfur Ylides, Guanidinium (B1211019) Ylides)

Ylide-mediated reactions represent another important strategy for the synthesis of aziridines. mdpi.com Both sulfur ylides and guanidinium ylides have been successfully employed in these transformations.

Sulfur Ylides: The reaction of sulfur ylides with imines provides a direct route to aziridines. mdpi.com Aggarwal's group has developed catalytic asymmetric aziridination of imines using chiral sulfides and metal salts to promote the reaction with diazo compounds via sulfur ylide intermediates. mdpi.com This method has been used to synthesize trans-aziridines in good yields, although with moderate enantioselectivity. mdpi.com Ester and amide-stabilized sulfur ylides, generated from sulfonium (B1226848) salts, react with activated aryl aldimines, with the stereocontrolling step being the base-controlled ring closure of a betaine (B1666868) intermediate. mdpi.com

Guanidinium Ylides: Guanidinium ylides, generated from guanidinium salts by treatment with a base, react with aldehydes in a practical route to obtain unactivated 3-arylaziridine-2-carboxylates. clockss.orgmdpi.comthieme-connect.com The reaction proceeds through a three-step mechanism involving nucleophilic addition of the ylide to the aldehyde, formation of a spiro intermediate, and subsequent fragmentation to the aziridine and a urea (B33335) component. clockss.org This method can be rendered asymmetric by using a chiral guanidinium salt, leading to high diastereo- and enantioselectivity, particularly with electron-rich aromatic aldehydes. clockss.orgthieme-connect.com For example, the reaction of the ylide derived from an (S,S)-guanidinium salt with piperonal (B3395001) afforded trans-N-Bn-3-(3,4-methylenedioxyphenyl)aziridinecarboxylate in 82% yield and 97% enantiomeric excess. clockss.org

Mitsunobu Conditions for N-Tosyl Aziridine-2-carboxylates

The Mitsunobu reaction provides a method for the synthesis of N-activated aziridine-2-carboxylates from β-hydroxy-α-amino acid derivatives. researchgate.netlookchem.comtudublin.ie Specifically, this reaction has been optimized for the efficient synthesis of N-Tosyl-aziridine-2-tert-butyl-carboxylate. lookchem.com

The use of a tert-butyl ester is crucial as it suppresses the competing β-elimination reaction that can lead to the formation of dehydroamino esters, a common side reaction when using other esters like methyl esters under Mitsunobu conditions. lookchem.com The reaction involves treating N-Tosyl-serine-tert-butyl ester (Tos-Ser-OtBu) with triphenylphosphine and diethylazodicarboxylate (DEAD). lookchem.com This approach offers the advantage of simplified purifications and provides a convenient route to crystalline tosyl-aziridine-2-carboxylates from commercially available starting materials. lookchem.com

The reaction of N-trityl L-serine methyl ester with the Weinreb nucleophile Ts-NH-Boc under Mitsunobu conditions also yields orthogonally protected α,β-diaminopropionic acid, which can be a precursor to aziridines. tudublin.ie

Conversion Strategies from 2H-Azirine-2-carboxylates

2H-Azirine-2-carboxylates are valuable precursors for the synthesis of enantioenriched aziridine-2-carboxylates. chemrxiv.orgresearchgate.netacs.org Due to their strained ring and C=N double bond, 2H-azirines are reactive intermediates. researchgate.net

A notable strategy for their conversion is the reductive kinetic resolution of racemic 2H-azirines. This method allows for the asymmetric preparation of N-H aziridine-2-carboxylates, which are generally bench-stable and easily diversifiable building blocks. chemrxiv.orgresearchgate.net The reaction can be catalyzed by copper hydride complexes, leading to the formation of N-H aziridines with excellent diastereoselectivity (>20:1) and high enantioselectivity (up to 94%). chemrxiv.orgresearchgate.net This process also yields the corresponding enantioenriched 2H-azirines. chemrxiv.orgresearchgate.net

Furthermore, 2H-azirine-2-carboxylates can undergo unprecedented oxidative cyclodimerization reactions to form pyrimidine-4,6-dicarboxylates when heated with triethylamine (B128534) in the air. mdpi.com This transformation involves the cleavage of the C-C bond in one azirine molecule and the C=N bond in another. mdpi.com

N-Halogenation and Base-Mediated Rearrangement

The synthesis of 2H-azirine-2-carboxylic esters can be achieved through the N-halogenation of the corresponding aziridine-2-carboxylic esters. ru.nl This reaction is a critical step in the transformation of the aziridine ring system.

The process involves the use of a halogenating agent to introduce a halogen atom onto the nitrogen of the aziridine ring. For instance, N-chlorosuccinimide (NCS) has been employed for the chlorination of aziridine-2-carboxylic esters. ru.nl However, the reaction between the aziridine and NCS can result in an equilibrium mixture of the starting material and the N-chloroaziridine. ru.nl This suggests that the N-chloroaziridine product has a similar chlorine-donating capability to NCS, leading to a reversible process. Even with an excess of the halogenating agent, the conversion may not proceed to completion. ru.nl

Following the N-halogenation step, a base-mediated rearrangement can be induced to form the desired 2H-azirine-2-carboxylic ester. While the direct base-promoted isomerization of aziridines to other structures like allyl amines is a known reaction, the specific rearrangement of N-haloaziridine-2-carboxylates leads to the formation of the strained three-membered azirine ring. researchgate.net The use of a base facilitates the elimination of a hydrogen halide, resulting in the formation of a double bond within the ring, characteristic of 2H-azirines. The choice of base and reaction conditions is crucial for the success of this rearrangement.

Detailed research findings on the N-chlorination of an aziridine-2-carboxylic ester are presented in the table below.

ReactantReagentObservationReference
Aziridine-2-carboxylic ester (1a)N-chlorosuccinimide (NCS)An equilibrium mixture of the starting material (1a) and the N-chloro compound (2a) was obtained. ru.nl
Aziridine-2-carboxylic ester (1a)Threefold excess of NCSThe reaction did not lead to complete conversion of the aziridine. ru.nl

Chemical Transformations and Reactivity of Butyl Aziridine 2 Carboxylate

Ring-Opening Reactions

Ring-opening reactions are the most prominent chemical transformations of butyl aziridine-2-carboxylate (B8329488). These reactions can be initiated by a wide array of nucleophiles and are characterized by their regio- and stereoselectivity, which are influenced by the substituents on the aziridine (B145994) ring and the reaction conditions. scispace.comresearchgate.net

The nucleophilic ring-opening of aziridine-2-carboxylates is a cornerstone for the synthesis of α- and β-amino acids. clockss.org The regiochemical outcome—whether the nucleophile attacks the C2 (α-carbon) or C3 (β-carbon) of the aziridine ring—is a critical aspect of these transformations.

N-activated aziridine-2-carboxylates react with a variety of heteroatom nucleophiles. Generally, these nucleophiles attack the β-carbon (C3), leading to the formation of α-amino acid derivatives. clockss.org However, the regioselectivity can be influenced by the specific nucleophile and reaction conditions. d-nb.info

Alcohols: The ring-opening of N-unfunctionalized (NH) aziridine-2-carboxylates with alcohols like methanol (B129727) and benzyl (B1604629) alcohol has been shown to be highly regioselective. beilstein-journals.org For instance, the reaction of a tert-butyl aziridine-2-carboxylate with methanol in the presence of camphorsulfonic acid (CSA) yielded the corresponding β-methoxy amino acid derivative quantitatively. beilstein-journals.org This represents a facile route to 1,2-amino alcohols. beilstein-journals.org

Thiols: Benzenethiol is a common nucleophile used for the ring-opening of aziridine-2-carboxylic acid derivatives, typically catalyzed by a Lewis acid like boron trifluoride etherate. ru.nl The reaction is generally regioselective, with the thiol attacking the C3 position. mdpi.com

Azides and Halides: Azides, halides, and cyanides typically favor attack at the more hindered C2 position when an acyl group activates the aziridine. d-nb.info However, studies on N-ortho-nitrobenzenesulfonyl (o-Ns) activated aziridine 2-t-butyl ester showed a preference for attack at the less hindered β-position with benzylamine. tudublin.ie The reaction with sodium azide (B81097) can sometimes lead to complex product mixtures, though the use of trimethylsilyl (B98337) azide can improve outcomes. ru.nl Fluoride (B91410) ions, particularly from sources like KF·2H2O or KHF2, have also been used for ring-opening, providing a route to β-fluoroamines. d-nb.info

Cyanides: The ring-opening of N-activated aziridine-2-carboxylates with cyanide, such as from [11C]tetra-butylammonium cyanide, has been utilized in radiosynthesis. researchgate.net This reaction typically occurs via nucleophilic attack at the aziridine ring carbon. researchgate.net

The table below summarizes the ring-opening reactions of aziridine-2-carboxylates with various heteroatom nucleophiles.

NucleophileActivating GroupEster GroupProduct TypeYield (%)Reference
MethanolNone (NH)tert-Butylβ-Methoxy amino acidQuantitative beilstein-journals.org
Benzyl AlcoholNone (NH)tert-Butylβ-Benzyloxy amino acid46 beilstein-journals.org
Acetic AcidNone (NH)tert-Butylβ-Acetoxy amino acid79 beilstein-journals.org
[18F]FluorideBoc, CbzMethylα-[18F]Fluoro-β-alanineGood researchgate.netnih.gov
Benzylamineo-Nstert-Butylβ-Amino derivative tudublin.ie

This table is interactive. Click on the headers to sort.

Carbon nucleophiles are also employed in the ring-opening of aziridine-2-carboxylates, although these reactions can sometimes result in a lack of regioselectivity. clockss.org One significant challenge is that the ester functionality of the aziridine can also be susceptible to attack by the carbon nucleophile. clockss.org

Organocuprates: To circumvent the issue of competitive attack at the ester group, the reaction can be performed on the corresponding aziridine-2-carboxylic acid. Organocuprates have been shown to react with N-para-toluenesulfonylaziridine-2-carboxylic acid with complete regioselectivity, attacking the C3 carbon of the aziridine ring. clockss.org This provides a reliable method for generating β-substituted α-amino acids. clockss.org

The group attached to the aziridine nitrogen plays a crucial role in the ring's reactivity and the regioselectivity of the ring-opening reaction. scispace.comd-nb.info Electron-withdrawing groups such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and p-toluenesulfonyl (Ts) activate the aziridine towards nucleophilic attack by stabilizing the developing negative charge on the nitrogen atom, making it a better leaving group. d-nb.infonih.govresearchgate.net

The choice of activating group can significantly influence the regiochemical outcome. For N-acyl substituted aziridines, nucleophiles like azides and halides tend to attack the more hindered C2 carbon. d-nb.info In contrast, alcohols favor attack at the less hindered C3 carbon. d-nb.info Studies on the ring-opening of 3-unsubstituted N-activated aziridine 2-carboxylates with primary amines have shown that the ratio of attack at the α (C2) versus β (C3) position is highly dependent on both the N-activating group and the ester group, making the outcome difficult to predict without experimental data. tudublin.ie For example, the reaction of p-methoxybenzylamine with an N-Cbz protected aziridine-2-carboxylate resulted in a mixture of regioisomers, with yields of 41% for α-attack and 32% for β-attack. tudublin.ie

Substituents on the aziridine ring carbons also direct the nucleophilic attack. Generally, nucleophiles will attack the less sterically hindered carbon atom. mdpi.comfrontiersin.org This principle is fundamental to achieving regioselectivity in these reactions.

The nucleophilic ring-opening of activated aziridines is widely considered to proceed through an SN2 mechanism. researchgate.net This implies that the attack of the nucleophile occurs with an inversion of configuration at the carbon center being attacked. ru.nl This stereospecificity is a key advantage, as it allows for the synthesis of enantiomerically pure products from chiral aziridines. scispace.com For instance, the ring-opening of a single diastereomer of an aziridine with hydrogen chloride in ether yields a single diastereomer of the product, consistent with an SN2 pathway. ru.nl However, under certain basic and high-temperature conditions, racemization of the initial ring-opened product can occur, particularly if there is an acidic proton, which can compromise the stereochemical integrity. researchgate.net

The ring-opening of activated aziridine-2-carboxylates with [18F]fluoride is a valuable method for the synthesis of 18F-labeled amino acids for use in Positron Emission Tomography (PET). d-nb.infonih.gov The short half-life of fluorine-18 (B77423) (t1/2 ≈ 109.7 min) necessitates rapid and efficient radiolabeling methods. d-nb.info

The reaction involves the nucleophilic attack of [18F]fluoride on an N-activated aziridine-2-carboxylate precursor. researchgate.net The regioselectivity of this reaction is critical for producing the desired radiolabeled isomer. Research has shown that with Boc- and Cbz-activated methyl aziridine-2-carboxylates, the ring-opening with [18F]fluoride is completely regioselective, leading exclusively to α-[18F]fluoro-β-alanine after subsequent deprotection steps. d-nb.inforesearchgate.netnih.gov The N-activating group is essential for this reaction, as non-activated aziridines show a lack of reactivity toward nucleophilic ring-opening without a Lewis acid catalyst. d-nb.info

The reaction conditions, including the base and solvent, are optimized to achieve good radiochemical yields. For example, for a Boc-activated precursor, the use of tetraethylammonium (B1195904) bicarbonate (TEAHCO3) as the base in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures has proven effective. d-nb.inforesearchgate.net

The table below details the reaction conditions for the [18F]fluoride ring-opening of various activated aziridines.

Activating GroupBase/SystemSolventTemperature (°C)HeatingRadiochemical Yield (RCY)Reference
BocK222/K2CO3MeCN110ConventionalLow d-nb.inforesearchgate.net
BocTEAHCO3DMSO160ConventionalGood d-nb.inforesearchgate.net
CbzTEAHCO3DMSO130MicrowaveGood d-nb.inforesearchgate.net
TosylTEAHCO3DMSO160ConventionalHigh researchgate.net

This table is interactive. Click on the headers to sort.

Stereochemical Course of Nucleophilic Attack

Reductive Ring Opening

Reductive cleavage of the C-N or C-C bonds of the aziridine ring is a key strategy for the synthesis of amino acid derivatives. The regioselectivity of this opening is highly dependent on the reaction conditions and the substituents on the aziridine ring. nih.gov

Catalytic hydrogenation is a widely employed method for the reductive ring opening of aziridines. nih.gov For aziridine-2-carboxylates, the regioselectivity of the ring opening is governed by the electronic nature of the substituents. bioorg.org When an electron-withdrawing group is present at the C-2 position, such as the butyl carboxylate group, the C(2)-N bond is preferentially cleaved. bioorg.org This process can lead to the formation of β-amino esters. nih.gov

In the case of aziridines with an aryl group at the C-3 position, catalytic hydrogenation can lead to the specific cleavage of the benzylic C-N bond. scispace.com This reaction proceeds without affecting the stereochemistry at the C-2 position, thereby preserving it in the resulting α-amino acid derivative. scispace.com Transfer hydrogenation has been successfully used to open both unactivated and sulfonyl-activated phenyl aziridine carboxylates. scispace.com

It is noteworthy that the presence of an activating group on the nitrogen is not always a prerequisite for this transformation. scispace.com The choice of solvent can also influence the stereoselectivity of the reduction, particularly in geminal disubstituted aziridines. scispace.com

Copper hydride-catalyzed reductions have emerged as a powerful tool in organic synthesis. researchgate.net Recent studies have demonstrated the first highly enantioselective reduction of mono- and tri-substituted 2H-azirines using a chiral copper-hydride complex, affording free N-H aziridines in high yields and enantioselectivities. chemrxiv.org This methodology has been extended to the reductive kinetic resolution of racemic 2H-azirines to produce optically enriched N-H aziridine-2-carboxylates. researchgate.netnih.govchemrxiv.org These N-H aziridine-2-carboxylates are generally bench-stable and serve as versatile building blocks. chemrxiv.org

The reaction exhibits excellent diastereoselectivity and high enantioselectivity. nih.govchemrxiv.org DFT calculations and non-covalent interaction analysis have provided insights into the origins of stereoselectivity, highlighting the role of non-classical hydrogen bonding and aromatic interactions between the substrate and the ligand. nih.gov

ReactantCatalyst SystemProductYield (%)ee (%)
Racemic 2H-azirinesChiral copper-hydride complexN-H aziridine-2-carboxylatesup to 96up to 96
Catalytic Hydrogenation

Enzymatic Ring Opening (Analogous Azetidine Systems)

While specific research on the enzymatic ring opening of butyl aziridine-2-carboxylate is not detailed in the provided search results, studies on analogous four-membered ring systems, such as L-azetidine-2-carboxylate (L-AZC), offer valuable insights into potential biocatalytic transformations. L-AZC, a proline analogue, can be hydrolyzed by enzymes like L-azetidine-2-carboxylate hydrolase (NsA2CH). rsc.org This enzyme, belonging to the haloacid dehalogenase-like superfamily, demonstrates high substrate and stereospecificity for the hydrolysis of L-AZC. rsc.org Structural and biochemical studies have elucidated the molecular mechanism of substrate recognition and stereoselectivity. rsc.org This knowledge on the enzymatic hydrolysis of a strained cyclic amino acid analogue suggests the future possibility of developing engineered enzymes for the specific ring opening of aziridine-2-carboxylates.

Ring-Expansion Reactions

The inherent strain of the aziridine ring can be harnessed to drive ring-expansion reactions, providing access to larger heterocyclic structures.

Transformation to β-Lactams

Aziridine-2-carboxylic acids can be converted into β-lactams through a chloride-induced ring-expansion. msu.edu This transformation is stereospecific and generally proceeds with high yields and diastereoselection. msu.edu The reaction of 3-alkylaziridine-2-carboxylic acids with oxalyl chloride can lead to the exclusive formation of 2-azetidinones (β-lactams). For instance, trans-1-benzyl-3-cyclohexylaziridine-2-carboxylic acid yields exclusively the trans-β-lactam upon treatment with oxalyl chloride. scispace.com The use of oxalyl bromide can also yield β-bromo-β-lactams, although some isomerization to the trans-β-lactam may occur. scispace.com

This method provides a route for the asymmetric synthesis of β-lactams starting from simple aldehydes via a multi-component catalytic asymmetric aziridination reaction followed by this ring expansion. msu.edursc.org

Formation of Morpholin-2,3,5-triones and Cyclic N-Carboxyanhydrides

The reaction of aziridine-2-carboxylic acids with oxalyl chloride is multifaceted and can lead to different products depending on the substituent at the 3-position and the reaction conditions. msu.eduresearchgate.net Besides β-lactams, this reaction can also yield morpholin-2,3,5-triones and cyclic N-carboxyanhydrides. msu.edursc.org

For example, cis-1-benzhydryl-3-arylaziridine-2-carboxylic acids react with oxalyl chloride to form morpholine-2,3,5-triones. scispace.comresearchgate.net Two potential mechanisms have been proposed for this transformation. One involves the initial ring-opening of the aziridine to a β-chloroamine, which then cyclizes. scispace.com An alternative pathway suggests a nucleophilic addition of the aziridine nitrogen to the acyl chloride, forming an aziridinium (B1262131) ion that is subsequently opened by a chloride ion. scispace.com

The formation of cyclic N-carboxyanhydrides can be achieved by reacting the aziridine-2-carboxylic acid with oxalyl chloride under specific conditions, such as in dichloromethane (B109758) at 0°C for a short period followed by stirring at room temperature. msu.edu

Starting MaterialReagentProduct(s)
Aziridine-2-carboxylic acidsOxalyl chlorideβ-lactams, Morpholin-2,3,5-triones, Cyclic N-carboxyanhydrides
cis-1-Benzhydryl-3-arylaziridine-2-carboxylic acidsOxalyl chlorideMorpholine-2,3,5-triones

Conversion to Oxazolidin-2-ones

The transformation of aziridines into oxazolidin-2-ones is a significant reaction, often proceeding through cycloaddition with carbon dioxide or via an acylation-initiated pathway.

CO2 Cycloaddition:

The cycloaddition of carbon dioxide (CO2) to aziridines presents a green and atom-economical method for the synthesis of oxazolidin-ones. rsc.orgresearchgate.net This reaction is typically catalyzed by various systems, including metal complexes and organocatalysts. rsc.orgresearchgate.netsciengine.com For instance, imidazolium-2-carboxylates, derived from N-heterocyclic carbenes (NHCs) and CO2, have been shown to be effective catalysts for the carboxylation of tertiary aziridines. rsc.orgresearchgate.net These catalysts facilitate the nucleophilic attack of the CO2 moiety on the aziridine ring, leading to the formation of 3-substituted-2-oxazolidones in good to excellent yields. rsc.orgresearchgate.net The reaction tolerates a range of functional groups on the aziridine ring, such as halogens, ethers, olefins, and esters. rsc.orgresearchgate.net

A notable aspect of this transformation is its regioselectivity, which is influenced by the substituents on the aziridine ring. acs.org For aziridines bearing an ester group, like this compound, the ring-opening is expected to occur at the C-2 position, leading to the formation of 5-substituted oxazolidinones. acs.org The stereochemistry of the starting aziridine is often retained in the product, suggesting a mechanism involving two consecutive SN2 inversions. acs.org Ruthenium porphyrin complexes, in conjunction with a co-catalyst like tetrabutylammonium (B224687) chloride (TBACl), have also been employed to promote the cycloaddition of CO2 to N-alkyl aziridines, yielding N-alkyl oxazolidin-2-ones with good regioselectivity. unimi.it

Acylation-Initiated Ring Expansion:

An alternative pathway to oxazolidin-2-ones involves an acylation-initiated ring expansion of aziridine-2-carboxylates. clockss.orgresearchgate.net This method typically begins with the acylation of the aziridine nitrogen, which activates the ring towards nucleophilic attack. researchgate.net For example, the reaction of an enantiomerically pure aziridine-2-carboxylic acid ester with a chloroformate, such as methyl or allyl chloroformate, in a suitable solvent like acetonitrile (B52724), results in the smooth formation of the corresponding oxazolidin-2-one-5-carboxylic acid ester. researchgate.net

Starting MaterialReagents/CatalystProductKey Findings
Tertiary AziridinesImidazolium-2-carboxylates (NHC-CO2 adducts)3-Substituted-2-oxazolidonesEfficient and selective, catalyst is recyclable. rsc.orgresearchgate.net
N-Alkyl AziridinesRu(TPP)(NAr)2/TBAClN-Alkyl Oxazolidin-2-onesGood yields and regioselectivity. unimi.it
Aziridine-2-carboxylic acid esterMethyl or Allyl ChloroformateOxazolidin-2-one-5-carboxylic acid esterProceeds with retention of configuration. researchgate.net
(R,R)-ethyl 1-((R)-1-phenylethyl)aziridine-2-carboxylateFe(II)-iminopyridine catalyst, CO2 (10 bar)(R,R)-4-ethyl 2-oxo-3-((R)-1-phenylethyl)oxazolidine-4-carboxylate84% yield, retention of stereochemistry. acs.org
(S,R)-ethyl 1-((R)-1-phenylethyl)aziridine-2-carboxylateFe(II)-iminopyridine catalyst, CO2 (10 bar)(S,R)-4-ethyl 2-oxo-3-((R)-1-phenylethyl)oxazolidine-4-carboxylateDiastereomeric ratio of 95:5. acs.org

Rearrangement to Imidazolines

The ring expansion of activated aziridine-2-carboxylic esters can lead to the formation of imidazolines. msu.edu This rearrangement provides a pathway to α,β-diaminocarboxylic acid derivatives upon subsequent hydrolysis. msu.edu The reaction of trans-aziridine-2-carboxylates with isocyanates is a known method to produce imidazolidin-2-ones. researchgate.net Similarly, reaction with isothiocyanates can yield the corresponding thio-analogs. clockss.org

Oxidative Cyclodimerization to Pyrimidine-4,6-dicarboxylates

An interesting and unconventional reaction of 2H-azirine-2-carboxylates, which can be derived from this compound, is their oxidative cyclodimerization to form pyrimidine-4,6-dicarboxylates. researchgate.netmdpi.com This transformation occurs when the 2H-azirine-2-carboxylate is heated with triethylamine (B128534) in the presence of air. researchgate.netmdpi.com

The mechanism of this reaction is complex, involving the formal cleavage of a C-C bond in one azirine molecule and a C=N bond in another. researchgate.netmdpi.com Key steps are believed to include the nucleophilic addition of N,N-diethylhydroxylamine (formed from the slow oxidation of triethylamine) to an azirine, generating an (aminooxy)aziridine. researchgate.netmdpi.com This is followed by the formation of an azomethine ylide and its subsequent 1,3-dipolar cycloaddition to a second azirine molecule. researchgate.netmdpi.com The reaction can be accelerated, and yields improved, by the addition of a radical initiator. researchgate.net

Starting MaterialReagents/ConditionsProductKey Findings
2H-Azirine-2-carboxylatesTriethylamine, Air, HeatPyrimidine-4,6-dicarboxylatesUnprecedented oxidative cyclodimerization. researchgate.netmdpi.com

Cycloaddition Reactions

This compound and its derivatives are valuable substrates for various cycloaddition reactions, providing access to a range of complex heterocyclic systems.

Diels-Alder Reactions with Dienes (from 2H-Azirine-2-carboxylates)

2H-Azirines, which can be synthesized from the corresponding aziridines, function as dienophiles in Diels-Alder reactions. diva-portal.orgnih.gov Specifically, 2H-azirine-2-carboxylates are effective aza-dienophiles that participate in cycloaddition reactions with various dienes. nih.gov These reactions are often highly regio- and stereoselective, typically proceeding via an endo addition of the azirine to the diene. nih.gov

The use of Lewis acids can catalyze the normal electron-demand Diels-Alder reaction between 3-substituted-2H-azirines and dienes, leading to the formation of fused tetrahydropyridine-aziridine moieties. diva-portal.orgdiva-portal.org Furthermore, asymmetric synthesis of 2-substituted 2H-azirine-3-carboxylates has been achieved, and these chiral azirines undergo aza-Diels-Alder reactions with dienes to produce enantiomerically pure bicyclic and tricyclic aziridine carboxylates in good yields. nih.govacs.org

1,3-Dipolar Cycloaddition of Azomethine Ylides

Azomethine ylides, which can be generated from the thermal or photochemical ring-opening of aziridines, are versatile 1,3-dipoles. nih.govwikipedia.org These ylides readily undergo [3+2] cycloaddition reactions with a variety of dipolarophiles, including alkenes, alkynes, and carbonyl compounds, to form five-membered heterocyclic rings. nih.govwikipedia.org

The thermal electrocyclic ring-opening of an aziridine-2-carboxylate can generate an azomethine ylide. nih.govresearchgate.net This ylide can then react with a dipolarophile, such as an aldehyde, to yield oxazolidine (B1195125) derivatives. nih.govresearchgate.net The stereoselectivity of these cycloadditions can be controlled, often favoring the formation of specific diastereomers. researchgate.net For example, the reaction of an azomethine ylide generated from an aziridine with an aldehyde can lead to the formation of anti-α-amino-β-hydroxy esters after hydrolysis of the initial oxazolidine cycloadduct. researchgate.net The regioselectivity of these reactions can be predicted using frontier molecular orbital (FMO) theory. acs.org

Cycloaddition with Carbon Dioxide

As detailed in section 3.2.3, the cycloaddition of carbon dioxide to aziridines is a primary method for synthesizing oxazolidin-2-ones. rsc.orgresearchgate.netrsc.org This reaction represents a significant application of this compound in cycloaddition chemistry, providing a direct route to valuable heterocyclic structures. The use of catalysts like imidazolium-2-carboxylates rsc.orgresearchgate.net or ruthenium porphyrin complexes unimi.it is crucial for the efficiency and selectivity of this transformation. The reaction conditions, such as CO2 pressure and temperature, can be optimized to achieve high yields and regioselectivity. unimi.itrsc.org

Reaction TypeReactantsProductKey Features
Diels-Alder2H-Azirine-2-carboxylate, DieneBicyclic/Tricyclic Aziridine CarboxylatesHigh regio- and stereoselectivity, can be enantioselective. nih.govacs.org
1,3-Dipolar CycloadditionAzomethine Ylide (from Aziridine), AldehydeOxazolidine (hydrolyzes to α-amino-β-hydroxy ester)Provides access to functionalized amino alcohols. nih.govresearchgate.net
CO2 CycloadditionAziridine, Carbon DioxideOxazolidin-2-oneAtom-economical, catalyzed by various systems. rsc.orgresearchgate.netunimi.it

Functional Group Transformations of the Carboxylate Moiety

The carboxylate moiety of this compound can undergo several transformations to yield other important functional groups, expanding its synthetic utility.

The butyl ester of aziridine-2-carboxylate can be hydrolyzed to the corresponding carboxylic acid. This transformation is significant as it can prevent unwanted reactions with certain nucleophiles at the ester group and allows for regioselective attack at the β-carbon of the aziridine ring. clockss.org

Furthermore, the ester can be converted into various amides. For instance, reaction with amines can yield aziridine-2-carboxamides. One documented method involves the aminolysis of aziridine-2-carboxylic acid esters mediated by trimethylaluminum (B3029685) to produce N-trityl-protected aziridine-2-carboxamides. academie-sciences.fr Another approach is the Davidsen bis-Boc activation, which facilitates the synthesis of a variety of secondary and tertiary aziridine-2-carboxamides from aziridine-2-carboxamide itself. academie-sciences.fr These reactions proceed under mild conditions and are regioselective, with no observed nucleophilic opening of the aziridine ring. academie-sciences.fr A patented process also describes the formation of aziridine-2-carboxylic acid amide from aziridine-2-carboxylate esters by reacting them with liquid or alcoholic ammonia (B1221849). google.com

ReactantReagent(s)ProductReference(s)
This compoundWaterAziridine-2-carboxylic acid clockss.org
Aziridine-2-carboxylic acid esterAmine, TrimethylaluminumN-Trityl-protected aziridine-2-carboxamide academie-sciences.fr
Aziridine-2-carboxamideAmine, Davidsen bis-Boc activationSecondary/Tertiary aziridine-2-carboxamide academie-sciences.fr
Aziridine-2-carboxylate esterLiquid or Alcoholic AmmoniaAziridine-2-carboxylic acid amide google.com

The transformation of this compound into aziridine-2-carboxaldehyde derivatives typically involves a two-step process: reduction of the ester to a primary alcohol, followed by oxidation.

The reduction of the ester to aziridine-2-methanol can be achieved in high yield using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4). bioorg.org A more controlled reduction to the aldehyde can be performed using diisobutylaluminium hydride (DIBAL-H) at low temperatures. bioorg.orgnih.gov

The resulting aziridine-2-methanol can then be oxidized to the corresponding aziridine-2-carboxaldehyde. bioorg.org Swern oxidation is a commonly employed method for this transformation. nih.gov These aldehyde derivatives are valuable intermediates, although they are often prepared fresh for immediate use due to their potential instability. nih.gov

Starting MaterialReagent(s)Intermediate/ProductReference(s)
This compoundLiAlH4 or NaBH4Aziridine-2-methanol bioorg.org
This compoundDIBAL-HAziridine-2-carboxaldehyde bioorg.orgnih.gov
Aziridine-2-methanolSwern Oxidation ReagentsAziridine-2-carboxaldehyde bioorg.orgnih.gov

The conversion of the carboxylate group to a nitrile can be achieved through a multi-step sequence. A common route involves the transformation of the corresponding amide. The carbamoyl (B1232498) group of an aziridine-2-carboxamide can be dehydrated to a cyano group using a mixture of triphenylphosphine (B44618), carbon tetrachloride, and triethylamine in a halogenated hydrocarbon solvent like dichloromethane or chloroform. google.com This provides a pathway from the ester to the nitrile via the amide intermediate.

Aziridinyl ketones are important synthetic intermediates that can be prepared from aziridine-2-carboxylate esters. nih.gov The reaction of aziridine-2-carboxylic acid derivatives with organometallic carbon nucleophiles can proceed either by ring-opening or by attack at the carbonyl carbon. nih.gov To favor the formation of ketones, activated derivatives like Weinreb amides are often used. nih.gov

N,N-Dimethylaziridine-2-carboxamides, which can be derived from the corresponding esters, react with organolithium reagents at low temperatures (e.g., -78 °C) to selectively form 2-aziridinyl ketones. nih.gov These ketones can then be further reacted with a second equivalent of an organolithium reagent to produce aziridinyl carbinols. nih.gov

SubstrateReagentProductKey ConditionsReference(s)
N,N-Dimethylaziridine-2-carboxamide1 equiv. Organolithium reagent2-Aziridinyl ketoneLow temperature (-78 °C) nih.gov
2-Aziridinyl ketoneOrganolithium reagentAziridinyl carbinol- nih.gov

Conversion to Aziridine-2-carbonitrile Derivatives

Metal-Catalyzed Transformations

Metal catalysts, particularly palladium, play a crucial role in mediating unique transformations of aziridines that are otherwise difficult to achieve.

Palladium-catalyzed reactions have emerged as a powerful tool for the regioselective and stereospecific ring-opening of aziridines. acs.org While the parent this compound may lack direct handles for cross-coupling, its derivatives are effective substrates. vulcanchem.com These reactions often involve the oxidative addition of the aziridine C-N bond to a Pd(0) complex, a step driven by the release of ring strain. acs.orgmdpi.com

A notable application is the palladium-catalyzed ring-opening cross-coupling of aziridine-2-carboxylates with arylboronic acids. mdpi.com This reaction allows for the synthesis of enantiomerically enriched β-aryl amino acids. mdpi.com The regioselectivity of the ring-opening (i.e., attack at the C2 or C3 position) can be controlled by the choice of ligand on the palladium catalyst. acs.org For instance, certain phosphine (B1218219) ligands direct borylative ring-opening to the C3 position of 2-arylaziridines, while NHC (N-heterocyclic carbene) ligands can favor C2-selective arylation. acs.orgmdpi.comrsc.org The mechanism typically involves oxidative addition, transmetalation, and reductive elimination. acs.orgmdpi.com

Aziridine SubstrateCoupling PartnerCatalyst SystemProduct TypeReference(s)
Aziridine-2-carboxylatesArylboronic AcidsPd/NHCβ²-Aryl Amino Acids mdpi.com
2-ArylaziridinesBis(pinacolato)diboronPd/P(t-Bu)₂Meβ-Borylated α-Phenethylamines acs.orgrsc.org

Copper-Catalyzed Processes (e.g., Kinetic Resolutions, Nucleophilic Additions)

Copper-catalyzed reactions represent a significant avenue for the chemical transformation of this compound, enabling access to a variety of chiral molecules. These processes often leverage the Lewis acidity of copper complexes to activate the aziridine ring, facilitating kinetic resolutions and nucleophilic additions.

A notable application of copper catalysis is the kinetic resolution of racemic 2H-azirines to produce enantioenriched N-H aziridine-2-carboxylates. chemrxiv.org This method employs a copper hydride catalyst and has been shown to yield N-H aziridines with high diastereoselectivity (>20:1) and enantioselectivity (up to 94%). chemrxiv.org The resulting enantioenriched N-H aziridine-2-carboxylates are valuable as they are generally bench-stable and can be readily diversified. chemrxiv.org A study on this process revealed a linear free-energy relationship between the transition states and the electronic properties of the substituents, as described by Hammett σp-values. chemrxiv.org

Copper catalysts are also instrumental in nucleophilic addition reactions to the aziridine ring. For instance, a copper(I)-catalyzed asymmetric decarboxylative Mannich reaction between α,α-disubstituted cyanoacetic acids and 2H-azirines has been developed. jchemlett.com This reaction, utilizing a chiral copper(I) complex, affords chiral aziridines with adjacent tetrasubstituted and acyclic quaternary stereocenters in good to high yields, diastereoselectivity, and enantioselectivity. jchemlett.com

Furthermore, copper-catalyzed nucleophilic additions of tertiary carbon nucleophiles to 2H-azirines provide access to chiral aziridines with vicinal tetrasubstituted stereocenters. jchemlett.comacs.orgacs.orgmdpi.com These reactions typically proceed under mild conditions and result in high yields and excellent enantiomeric purity. jchemlett.com The classical Evans aziridination, which uses copper salts as catalysts for the reaction of olefins with nitrene precursors like PhI=NTs, is a well-established method for synthesizing aziridine-2-carboxylates from cinnamate-type substrates. nih.govmdpi.com The stereochemical outcome of these reactions can often be controlled through the use of chiral ligands. nih.govmdpi.com

The following table summarizes representative copper-catalyzed reactions involving aziridine-2-carboxylate derivatives:

Reaction TypeCatalyst SystemSubstratesProductYield (%)Enantiomeric Excess (%)Reference
Reductive Kinetic ResolutionCopper HydrideRacemic 2H-azirinesN-H aziridine-2-carboxylates-up to 94 chemrxiv.org
Asymmetric Decarboxylative Mannich ReactionCuOAc / (R)-DIPA-MeO-BIPHEP or (R)-DTBM-SEGPHOS2H-azirines, α,α-disubstituted cyanoacetic acidsChiral aziridinesGood to HighGood to High jchemlett.com
Asymmetric Nucleophilic AdditionChiral N,N'-dioxide/Cu(II) complex2H-azirines, Tertiary carbon nucleophilesChiral aziridines with vicinal tetrasubstituted stereocentersHighExcellent jchemlett.com
Evans AziridinationCu(I) / Chiral Diimine LigandCinnamates, PhI=NTstrans-Aziridine-2-carboxylates63-99>80 nih.govmdpi.com

Zinc-Catalyzed Reactions (e.g., Mukaiyama Aldol (B89426) Reaction)

Zinc-based catalysts play a crucial role in specific transformations of this compound and its derivatives, most notably in facilitating aldol-type reactions. The Lewis acidity of zinc compounds activates carbonyl groups, enabling nucleophilic attack by enolates or silyl (B83357) enol ethers.

A key example is the diastereoselective Mukaiyama aldol reaction of optically pure 1-(1-phenylethyl)-aziridine-2-carboxaldehyde with various silyl enol ethers. jove.com This reaction, promoted by zinc chloride (ZnCl₂), proceeds in high yield (>82%) and with exceptional diastereoselectivity (98:2 dr). jove.com The high degree of stereocontrol is attributed to a chelation-controlled transition state, where the zinc cation coordinates to both the aldehyde oxygen and the aziridine nitrogen. This reaction is a critical step in the asymmetric synthesis of natural products like (-)-epiallo-isomuscarine. jove.com

The Mukaiyama aldol reaction, in general, is a Lewis acid-catalyzed cross-aldol reaction between an aldehyde or ketone and a silyl enol ether. rsc.orgyoutube.com While various Lewis acids can be employed, zinc halides are effective promoters. The reaction proceeds through the activation of the carbonyl compound by the Lewis acid, followed by the nucleophilic attack of the silyl enol ether. youtube.com

In addition to aldol reactions, zinc tetrafluoroborate (B81430) (Zn(BF₄)₂) has been utilized to mediate the ring expansion of trans-aziridine-2-carboxylates with isothiocyanates. researchgate.net This process leads to the formation of cis-2-iminothiazolidines and cis-thiazolidine-2-iminium tetrafluoroborates in a completely regio- and stereoselective manner, with moderate to good yields (35-82%). researchgate.net

Research has also explored the use of zinc enolates in aza-Darzens reactions to produce aziridines. The stereochemical outcome of these reactions can be dependent on the metal cation, with zinc enolates affording different diastereomers compared to lithium enolates, likely due to different coordination properties. clockss.org

Below is a table detailing a key zinc-catalyzed reaction involving an aziridine-2-carboxylate derivative:

Reaction TypeCatalystSubstratesProductYield (%)Diastereomeric Ratio (dr)Reference
Mukaiyama Aldol ReactionZnCl₂1-(1-phenylethyl)-aziridine-2-carboxaldehyde, Silyl enol ethersβ-(aziridin-2-yl)-β-hydroxy ketone>8298:2 jove.com
Ring ExpansionZn(BF₄)₂trans-Aziridine-2-carboxylates, Isothiocyanatescis-2-Iminothiazolidines and cis-Thiazolidine-2-iminium tetrafluoroborates35-82- researchgate.net

Computational and Spectroscopic Investigations of Butyl Aziridine 2 Carboxylate Chemistry

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of chemical reactions involving butyl aziridine-2-carboxylate (B8329488) and related aziridine (B145994) derivatives. These computational studies provide deep insights into reaction mechanisms, selectivity, and the energetic landscapes of these transformations.

Elucidation of Reaction Mechanisms and Selectivity

DFT calculations have been instrumental in elucidating the mechanisms of various reactions involving aziridines, including those related to butyl aziridine-2-carboxylate. For instance, in the rhodium-catalyzed reactions of diazoketones with aziridines, DFT studies revealed that product selectivity is primarily governed by the conversion of an intermediate aziridinium (B1262131) ylide. nih.gov The calculations showed that a beilstein-journals.orgnih.gov-fused-ring aziridine is the kinetic product, while a desired researchgate.net-fused-ring oxazine (B8389632) product was found to be kinetically inaccessible. nih.gov

In the context of cross-electrophile coupling reactions, DFT has helped to understand the regioselectivity of the arylation of 2-alkyl aziridines. nih.gov These studies, combined with experimental data, suggest that the mechanism of Pd/SIPr and Pd/P(t-Bu)2Me catalytic systems involves aziridine ring opening (oxidative addition), reaction with water, transmetalation, and reductive elimination. acs.org The aziridine ring opening is the step that determines both regioselectivity and stereospecificity. acs.org

Furthermore, DFT calculations have been employed to rationalize the stereochemical outcomes of addition reactions of organometallic reagents to N-protected aziridine-2-carboxaldehydes. researchgate.net Conformational and electronic structural analyses of model systems at the B3LYP/6-31G* level of theory, incorporating a solvation model, have helped to explain the observed syn and anti-adduct formation based on the electronic character and conformational preferences of the nitrogen protecting groups. researchgate.net

An unprecedented oxidative cyclodimerization of 2H-azirine-2-carboxylates to pyrimidine-4,6-dicarboxylates has also been investigated using DFT. mdpi.com The calculations supported a mechanism involving the nucleophilic addition of N,N-diethylhydroxylamine to an azirine, forming an (aminooxy)aziridine, which then generates an azomethine ylide that undergoes a 1,3-dipolar cycloaddition with a second azirine molecule. mdpi.com

Transition State Analysis and Energy Profiles

The analysis of transition states and the calculation of reaction energy profiles are core components of DFT studies, providing a quantitative understanding of reaction barriers and pathways. In the reductive kinetic resolution of 2H-azirines to produce N-H aziridine-2-carboxylates, DFT calculations, along with a Hammett study, revealed a linear free energy relationship between the ΔΔG‡ of the diastereomeric transition states and the σp- values. chemrxiv.orgresearchgate.net Non-covalent interaction analysis further suggested that non-classical H-bonding and edge-to-face aromatic interactions between the substrate and the ligand are responsible for the observed stereoselectivity. researchgate.net

For the reaction between an aziridine and carbon dioxide, DFT calculations at the B3LYP/6-31+G(d,p) level of theory demonstrated that the reaction would not proceed at room temperature without a catalyst. researchgate.net In a related study on the cycloaddition of CO2 to N-alkyl aziridines promoted by a TPPH2/TBACl binary catalytic system, the mechanism was proposed based on a DFT study which indicated the formation of an adduct between TPPH2 and TBACl as the effective catalytic active species. researchgate.net

In the context of rhodium(II)-catalyzed enantioselective intermolecular aziridination of alkenes, a two-spin-state mechanism involving a triplet Rh-nitrene species as the key intermediate was proposed based on DFT studies. conicet.gov.ar This analysis was crucial in identifying the key interactions within the hydrophobic pocket of the rhodium complex that are responsible for the preferential aziridination of one face of the alkene. conicet.gov.ar

The energy profiles for the transformation of 2H-azirine-2-carboxylates into pyrimidines were calculated using the rwb97xd/6-311+g(d,p) method with a PCM solvent model. These calculations helped to delineate the key stages of the reaction mechanism, including the formation of an azomethine ylide and its subsequent cycloaddition. mdpi.com

Linear Free-Energy Relationships

Linear free-energy relationships (LFERs) are a valuable tool for probing reaction mechanisms, and they have been successfully applied in studies involving aziridine-2-carboxylates. A Hammett study on the reductive kinetic resolution of racemic 2H-azirines to prepare optically enriched N-H aziridine-2-carboxylates revealed a linear free energy relationship. researchgate.net Specifically, a correlation was observed between the ΔΔG‡ of the diastereomeric transition states and the σp- values. chemrxiv.orgresearchgate.net This relationship indicates that electronic effects of the substituents on the substrate play a significant role in determining the stereoselectivity of the reaction. researchgate.net

In a different study involving the cross-electrophile coupling of aziridines, LFER studies, in conjunction with stoichiometric organometallic investigations, pointed towards aziridine activation proceeding via a Ni(I) oxidative addition, which was a previously unexplored elementary step. nih.gov This finding challenges the conventionally proposed mechanism involving a Ni(II) azametallacycle. nih.gov

X-ray Crystallographic Analysis

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of molecules, providing definitive proof of absolute and relative stereochemistry, as well as detailed structural characterization of aziridines and their derivatives.

Determination of Absolute and Relative Stereochemistry

X-ray crystallography has been pivotal in establishing the stereochemistry of various aziridine derivatives. For instance, the absolute and relative stereochemistry of the products from the diastereoselective synthesis of 2-chloro-2-aroylaziridines were unambiguously determined by single-crystal X-ray analysis. beilstein-journals.org Similarly, in the synthesis of N-(p-toluenesulfinyl)aziridine 2-carboxylate esters, X-ray analysis confirmed the structures of the reaction products. beilstein-journals.org

The stereochemistry of diastereomeric 2-oxa-7-azabicyclo[4.1.0]hept-3-enyl carboxylates was confirmed through X-ray crystallographic analysis of representative compounds. acs.org This analysis enabled the assignment of the relative configuration of the stereocenters in the pyran ring. acs.org In studies towards the total synthesis of natural products, the relative stereochemistry of alcohol derivatives was determined by crystallizing their p-nitrobenzoate esters and subjecting them to X-ray diffraction. whiterose.ac.uk

Structural Characterization of Aziridine and Product Derivatives

The precise structural details of aziridine rings and their derivatives have been extensively characterized using X-ray crystallography. The crystal structure of tert-butyl 3-(4-methylphenyl)aziridine-2-carboxylate was determined, providing key bond length and angle data. beilstein-journals.org The crystal structure of N-chloro-2,2-bis(methoxycarbonyl)aziridine was also reported, revealing a lengthening of one of the C-N ring bonds, a common feature in N-substituted chloroaziridines.

X-ray crystallography has also been used to study enzyme-inhibitor complexes. The crystal structures of diaminopimelate epimerase from Arabidopsis thaliana in complex with different isomers of the inhibitor 2-(4-amino-4-carboxybutyl)-aziridine-2-carboxylate were solved at high resolution. nih.gov This provided the first atomic details of a plant amino acid racemase and revealed how the inhibitor binds to the active site. nih.gov

The structural motif of pyranooxazolone and pyrrole (B145914) derivatives, synthesized from 2-oxa-7-azabicyclo[4.1.0]hept-3-enyl carboxylates, was fully confirmed through X-ray crystallographic analysis of a single crystal of one of the products. acs.org

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the detailed structural and mechanistic investigation of this compound and its derivatives. This technique provides profound insights into the three-dimensional arrangement of atoms and the intricate pathways of chemical transformations.

Comprehensive Stereochemical Assignments

The determination of the relative and absolute stereochemistry of substituted aziridines is critical, and NMR spectroscopy is the most powerful method for this purpose. The constrained three-membered ring of aziridine-2-carboxylates results in distinct and predictable NMR parameters, particularly proton (¹H) coupling constants and chemical shifts.

The relative stereochemistry of substituents at the C2 and C3 positions of the aziridine ring can be unambiguously assigned by analyzing the vicinal coupling constants (³J) between the corresponding protons. It is a well-established principle that the coupling constant for cis-protons (³J_cis_) is significantly larger than that for trans-protons (³J_trans_). A comprehensive study of 64 different aziridines established average values of ³J_cis_ = 6.4 Hz and ³J_trans_ = 3.3 Hz. ipb.pt This difference allows for a confident assignment of the diastereomeric form of the molecule.

While specific NMR data for this compound is not extensively published, data from analogous ethyl esters provide a reliable model for the expected values. For instance, in cis-iminothiazolidines derived from trans-aziridine-2-carboxylates, the cis-stereochemistry was confirmed by the J_cis_ values of approximately 7.9 Hz, which is in stark contrast to the expected J_trans_ values of 3–4 Hz. acs.org Further confirmation of stereochemical assignments is often achieved using two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY experiments detect through-space interactions between protons that are in close proximity, providing definitive evidence for the cis relationship between substituents. ipb.pt

Table 1: Representative ¹H NMR Data for Stereochemical Assignment of an Aziridine-2-Carboxylate Analog

The following table presents ¹H NMR data for (S)-Aziridin-2-yl(diphenyl)methanol, a related aziridine derivative, which illustrates the characteristic chemical shifts and coupling constants used for structural elucidation. acs.org The protons on the aziridine ring (CHN) show distinct signals and coupling patterns that define their spatial relationships.

Proton AssignmentChemical Shift (δ, ppm)Multiplicity & Coupling Constant (J, Hz)
CHN (H_a)1.73d, J = 3.6
CHN (H_b_)1.89d, J = 6.1
CHN (H_c_)2.94dd, J = 6.1, 3.6

Data sourced from a 600 MHz ¹H NMR spectrum in CDCl₃. acs.org The distinct coupling constants observed between the three aziridine ring protons allow for the determination of their relative positions.

Use of Isotopic Labelling for Mechanistic Studies (e.g., ¹⁹F NMR)

Isotopic labeling is a powerful strategy employed to trace the course of a reaction and elucidate complex mechanisms. By replacing an atom with one of its isotopes (e.g., ¹H with ²H, ¹²C with ¹³C, or ¹⁶O with ¹⁸O), chemists can follow the path of the labeled atom through the reaction sequence, providing direct evidence for bond-forming and bond-breaking steps.

In the study of aziridine chemistry, isotopic labeling has been used to clarify reaction pathways. For example, labeling studies using ¹³C and deuterium (B1214612) (²H) were instrumental in revising the proposed mechanism for the gold-catalyzed cycloisomerization of alkynyl aziridines into pyrroles. beilstein-journals.orgnih.gov These experiments demonstrated that the reaction involved unexpected skeletal rearrangements. beilstein-journals.orgnih.gov Similarly, conducting reactions in H₂¹⁸O has been used to determine whether an oxygen atom in the final product originates from the water solvent or from another reagent, which was crucial in understanding the mechanism of a chiral phosphoric acid-catalyzed hydrolytic ring-opening of aziridines. rsc.org

Among isotopic labeling techniques, ¹⁹F NMR spectroscopy offers unique advantages for mechanistic studies. Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity and sharp signals with a wide chemical shift range. This makes it an excellent probe, as there are no background signals in typical organic molecules.

Mechanistic investigations of reactions involving fluorinated aziridines or reagents have leveraged ¹⁹F NMR to great effect. In one study of a nickel-catalyzed cross-coupling of a fluorinated aziridine, ¹⁹F NMR spectroscopy was used to perform kinetic analysis and identify key catalytic intermediates, including the catalyst resting state. bohrium.com This allowed for the proposal of a complete Ni⁰/Niᴵᴵ catalytic cycle. bohrium.com In another example, the development of an enantioselective fluoride (B91410) ring-opening of meso-aziridines relied heavily on ¹⁹F NMR to characterize the resulting β-fluoroamine products and to understand the synergistic interactions between the multiple catalysts involved. ucla.edu

Table 2: Applications of Isotopic Labeling in Aziridine Chemistry

IsotopeApplicationResearch FindingReference(s)
²H (Deuterium)Kinetic Isotope Effect (KIE) studiesUsed to pinpoint the site of hydrogen atom transfer (HAT) and support the involvement of an Fe(IV)-oxo intermediate in enzymatic aziridination. nih.gov
¹³CSkeletal RearrangementIdentified unexpected C-C bond fission and formation, leading to a revised mechanism for gold-catalyzed pyrrole synthesis from alkynyl aziridines. beilstein-journals.orgnih.gov
¹⁸OTracing Oxygen SourceConfirmed that the oxygen atom in the product of a hydrolytic ring-opening came exclusively from the H₂O solvent, clarifying the nucleophilic addition pathway. rsc.orgnih.gov
¹⁹FMechanistic & Kinetic StudiesEnabled monitoring of fluorinated substrates and intermediates to determine reaction orders, identify catalyst resting states, and characterize fluorinated products. bohrium.comucla.edu

Butyl Aziridine 2 Carboxylate As a Chiral Building Block in Complex Molecular Synthesis

Synthesis of α- and β-Amino Acids and Derivatives

The nucleophilic ring-opening of aziridine-2-carboxylates is a well-established strategy for the synthesis of both α- and β-amino acids and their derivatives. clockss.org The regioselectivity of the attack—either at the C-2 or C-3 position of the aziridine (B145994) ring—determines the resulting amino acid isomer. Activation of the aziridine nitrogen by an electron-withdrawing group generally facilitates ring-opening. scispace.com

Attack at the C-3 position (β-carbon) by various nucleophiles leads to the formation of α-amino acid derivatives. clockss.org For instance, the reaction of N-para-toluenesulfonylaziridine-2-carboxylic acid with higher-order cuprates proceeds regioselectively to afford a range of homochiral α-amino acids in good yields. rsc.orgresearchgate.net Conversely, cleavage of the C2-N bond results in β-amino esters. The reductive ring-opening of 3-substituted aziridine-2-carboxylates with reagents like samarium diiodide can be controlled to favor C-N bond cleavage, yielding β-amino esters. nih.gov The choice of the N-activating group is crucial for achieving high selectivity. nih.gov

While many studies utilize methyl, ethyl, or tert-butyl esters, the principles are applicable to butyl aziridine-2-carboxylate (B8329488). For example, N-unfunctionalised tert-butyl 3-phenylaziridine-2-carboxylate, derived from tert-butyl cinnamate, undergoes highly regioselective ring-opening with various nucleophiles, including alcohols and acids, to produce β-substituted α-amino acid derivatives. beilstein-journals.org A similar transformation with a butyl ester would provide direct access to the corresponding butyl amino acid derivatives.

Table 1: Regioselectivity in Ring-Opening of Aziridine-2-carboxylates for Amino Acid Synthesis

Ring Position AttackedProduct TypeTypical ReagentsReference
C-3 (β-position)α-Amino Acid DerivativeOrganocuprates, Heteroatom Nucleophiles clockss.orgrsc.org
C-2 (α-position)β-Amino Acid DerivativeSamarium Diiodide (reductive opening) nih.gov

Construction of Nitrogen-Containing Heterocycles

The strategic functionalization and subsequent intramolecular cyclization of butyl aziridine-2-carboxylate derivatives provide access to a wide array of nitrogen-containing heterocyclic scaffolds.

Pyrrolidines and Pyrrolizidines

Pyrrolidines, five-membered nitrogenous heterocycles, can be synthesized from aziridine-2-carboxylate precursors. One strategy involves the functionalization of the ester group followed by ring-opening and cyclization. For example, an N-(1-phenylethyl)aziridine ester was used to synthesize a pyrrolidine (B122466) fragment of a fluoroquinolone antibiotic. beilstein-journals.org The synthesis began with a Michael addition to an acrylate (B77674) derivative of the aziridine, followed by reduction of the resulting nitro group, which induced cyclization to a pyrrolidin-2-one. beilstein-journals.org

In another example, a chiral aziridine-2-carboxylate was transformed into an aldehyde, which was then alkylated with n-butyl magnesium chloride. frontiersin.org This introduced a butyl group into the molecule, and subsequent transformations led to the formation of a pyrrolidine core. This demonstrates how even if the starting material is not the butyl ester, the butyl moiety can be incorporated into the final heterocyclic structure. The enantioselective synthesis of the polyhydroxylated pyrrolidine alkaloid (+)-DMDP has been achieved from a tert-butyl 3-vinylaziridine-2-carboxylate, highlighting the utility of these building blocks for complex natural product synthesis. sci-hub.se Pyrrolizidine alkaloids, which feature a fused pyrrolidine ring system, have also been synthesized using strategies originating from aziridine-based chirons. beilstein-journals.org

Piperidines and Indolizidines

The synthesis of six-membered piperidine (B6355638) rings from aziridine-2-carboxylates has been effectively demonstrated. A notable synthesis involves the creation of 2-butyl-5-hydroxypiperidine, a congener of the piperidine alkaloid pseudoconhydrine. frontiersin.orgnih.gov The synthesis started from a chiral (2R)-aziridine-2-carboxylate, which was converted to an aldehyde and then subjected to a Wittig reaction. nih.gov Following several steps, a key intermediate, γ-aziridinyl ketone, was produced. A regioselective aziridine ring-opening followed by a one-pot reductive amination and cyclization afforded the desired N-Cbz-protected (2S,5R)-benzyl 2-butyl-5-hydroxypiperidine-1-carboxylate with high diastereoselectivity (>98:2). frontiersin.orgnih.gov

Table 2: Synthesis of a 2-Butyl-5-hydroxypiperidine Derivative

Starting MaterialKey IntermediateFinal Product (Protected)Diastereomeric Ratio (dr)Overall Yield (2 steps)Reference
(2R)-aziridine-2-carboxylateγ-Aziridinyl ketone(2S,5R)-benzyl 2-butyl-5-hydroxypiperidine-1-carboxylate>98:280% nih.gov

Indolizidine alkaloids, characterized by a fused piperidine and pyrrolidine ring system, are also accessible from aziridine precursors. A general strategy for constructing indolizidine alkaloids, such as (−)-indolizidine 223AB, utilizes an N-toluenesulfonyl aziridine as a key electrophile in a multicomponent reaction, followed by a one-flask sequential cyclization to form the bicyclic core. acs.orgresearchgate.net

Oxazolidinones

Oxazolidinones, five-membered heterocyclic compounds containing both nitrogen and oxygen, are valuable scaffolds in medicinal chemistry. They can be synthesized through the ring expansion of aziridine-2-carboxylates. researchgate.net The reaction of an N-alkyl aziridine-2-carboxylate with a chloroformate, for example, can proceed smoothly to give the corresponding oxazolidin-2-one-5-carboxylate with retention of configuration at the C-2 of the original aziridine. researchgate.net

A plausible mechanism involves the acylation of the aziridine nitrogen, which activates the ring for nucleophilic attack. A subsequent SN2 attack by a chloride ion at the C-2 position leads to the regioselective cleavage of the C(2)-N bond. Intramolecular cyclization by the carbamate (B1207046) oxygen then furnishes the oxazolidinone ring. researchgate.net This transformation has been demonstrated in the synthesis of key intermediates for drugs like (R,R)-formoterol and (R)-tamsulosin, starting from an N-(1-phenylethyl)aziridine-2-carboxylate ester. beilstein-journals.org

Imidazolines and Pyrimidines

The construction of imidazolines and pyrimidines from aziridine precursors often involves cycloaddition reactions. The [3+2] cycloaddition of aziridines with nitriles or isothiocyanates, facilitated by visible light photocatalysis, provides a mild route to substituted imidazolines and iminothiazolidines. semanticscholar.org In a different approach, a diastereoselective synthesis of trans-2,5-disubstituted imidazolines was achieved through the reaction of N-tosylaziridine-2,2-dicarboxylates with imines, catalyzed by a Lewis acid. rsc.org This reaction proceeds via the regioselective cleavage of the aziridine's C-C bond to form an azomethine ylide, which then undergoes a [3+2] cycloaddition. rsc.org

Pyrimidines have been synthesized via the dimerization of 2H-azirine-2-carboxylates. mdpi.com In one instance, heating ethyl 3-phenylaziridine-2-carboxylate with a 2-bromo-2H-azirine resulted in a low yield of a disubstituted pyrimidine-dicarboxylate. The proposed mechanism involves the thermal ring opening of the aziridine to form an azomethine ylide, which then participates in a 1,3-dipolar cycloaddition with the 2H-azirine.

Precursors to Biologically Relevant Scaffolds

This compound and its derivatives are precursors to a multitude of biologically relevant scaffolds due to their role in synthesizing amino acids and heterocycles that form the core of many natural products and pharmaceuticals. beilstein-journals.orgbeilstein-journals.org The aziridine moiety is found in several natural products and is of great interest in medicinal chemistry for creating peptide-like compounds and active site-directed drugs. beilstein-journals.org

For example, aziridine-2-carboxylates are used in the synthesis of marine natural products like biemamide B and D, which are potential TGF-β inhibitors. jove.com The synthesis leverages the regio- and stereoselective ring-opening of the aziridine. jove.com They also serve as starting materials for alkaloids such as (-)-epiallo-isomuscarine. jove.com Furthermore, these chiral building blocks have been employed in the total synthesis of piperidine-containing antibiotics like microgrewiapine A. acs.org The versatility of transformations, including reductive ring-openings and functional group interconversions, makes aziridine-2-carboxylates, including the butyl ester variant, powerful tools in the synthesis of diverse and complex bioactive molecules. beilstein-journals.orgnih.gov

Alkaloids (e.g., Biemamide B and D, Epiallo-isomuscarine, Monomorine)

Chiral aziridine-2-carboxylates are instrumental in the asymmetric synthesis of numerous alkaloids. The ability to control the stereochemistry at multiple centers is a key advantage offered by this class of synthons.

Biemamide B and D: The marine natural products Biemamide B and D, known as potential inhibitors of the TGF-β pathway, have been synthesized efficiently using both (2R)- and (2S)-enantiomers of aziridine-2-carboxylate. bioorg.orgresearchgate.net A critical step in this synthesis is the regio- and stereoselective ring-opening of the aziridine-2-carboxylate with an azide (B81097) nucleophile. bioorg.org This reaction, often facilitated by a Lewis acid like aluminum trichloride (B1173362) (AlCl₃) in an aqueous medium, leads to the formation of an α-azido-β-aminopropionate intermediate, which is then cyclized to form the 4-aminoteterahydropyrimidine-2,4-dione core of the Biemamides. bioorg.orgnih.gov

Epiallo-isomuscarine: The synthesis of the alkaloid (-)-epiallo-isomuscarine also leverages the chiral backbone of aziridine-2-carboxylate. bioorg.orgresearchgate.net The synthetic route commences with the transformation of the carboxylate group into an aldehyde, forming an optically pure 1-(1-phenylethyl)-aziridine-2-carboxaldehyde. bioorg.org This aldehyde undergoes a highly diastereoselective Mukaiyama aldol (B89426) reaction with a silyl (B83357) enol ether, catalyzed by zinc chloride (ZnCl₂), to produce a β-(aziridin-2-yl)-β-hydroxy ketone. bioorg.orgmsu.edu This intermediate then undergoes an intramolecular aziridine ring-opening to furnish the tetrahydrofuran (B95107) ring system characteristic of (-)-epiallo-isomuscarine. researchgate.netmsu.edu

Monomorine: The indolizidine alkaloid (+)-monomorine, a component of the pharaoh ant's trail pheromone, has been synthesized asymmetrically starting from (2R)-aziridine-2-carboxylate. mdpi.comnih.govscispace.com The synthesis involves the functionalization of the C2 position of the aziridine ring. A key transformation is the regioselective ring-opening of a γ-keto aziridine derivative. frontiersin.orgnih.gov In the presence of an acid like trifluoroacetic acid (CF₃CO₂H), a water nucleophile attacks the C2 carbon of the aziridine ring. frontiersin.orgnih.gov The resulting product is then cyclized to form the piperidine core of the monomorine structure. nih.govnih.gov

AlkaloidKey Precursor from Aziridine-2-carboxylateKey Reaction StepRef.
Biemamide B & D N-phenylethylaziridine-2-carboxylateRegio- and stereoselective ring-opening with azide bioorg.org, nih.gov
(-)-Epiallo-isomuscarine 1-(α-methylbenzyl)-aziridine-2-carboxaldehydeMukaiyama aldol reaction & intramolecular ring-opening bioorg.org, msu.edu
(+)-Monomorine (2R)-aziridine-2-carboxylateRegioselective ring-opening of a γ-keto derivative mdpi.com, nih.gov

β-Hydroxy Ketones and Their Derivatives

β-(Aziridin-2-yl)-β-hydroxy ketones are valuable synthetic intermediates, primarily because they can be converted into a range of other functional groups and heterocyclic systems. Their synthesis is effectively achieved through the Mukaiyama aldol reaction. bioorg.orgmsu.edu This reaction involves the addition of a silyl enol ether to an aziridine-2-carboxaldehyde, which is readily prepared from the corresponding this compound. msu.edunih.gov

The reaction, often catalyzed by a Lewis acid such as ZnCl₂, proceeds with high efficiency and stereoselectivity. bioorg.orgmsu.edu For instance, the reaction between optically pure 1-(α-methylbenzyl)-aziridine-2-carboxaldehyde and various enol silanes yields the corresponding β-aziridinyl-β-hydroxy ketones with excellent diastereomeric ratios (typically 98:2) and in high yields (>82%). msu.edu This high degree of stereocontrol is attributed to a chelation-controlled transition state. msu.edunih.gov These resulting β-hydroxy ketones are not typically the final target molecules but serve as crucial precursors for more complex alkaloids, such as the aforementioned (-)-epiallo-isomuscarine. bioorg.orgmsu.edu

β-Lactams

The synthesis of β-lactams (azetidin-2-ones), a core structural motif in many antibiotic drugs, can be achieved from aziridine-2-carboxylic acids through a stereospecific ring expansion. msu.edu This transformation represents a valuable method for converting a three-membered ring into a four-membered one. msu.edu

The process is typically initiated by activating the carboxylic acid. One common method involves reacting the aziridine-2-carboxylic acid with oxalyl chloride. msu.edu Depending on the substituents and reaction conditions, this can lead to different products, but the formation of the β-lactam can be directed by using a Vilsmeier reagent. msu.edu The reaction is believed to proceed through a bicyclic acylaziridinium ion intermediate, which is then opened by a chloride ion to induce the ring expansion. msu.edu This three-to-four-membered ring expansion occurs with high yields and stereospecificity, preserving the stereochemistry of the original chiral center. msu.edu An alternative approach for this ring expansion is the rhodium-catalyzed carbonylation of aziridines. nih.gov

Starting MaterialReagentProductKey FeatureRef.
Aziridine-2-carboxylic acidOxalyl chloride / Vilsmeier reagentβ-LactamStereospecific 3-to-4 membered ring expansion msu.edu
Chiral Aziridines[Rh(CO)₂Cl]₂β-LactamRegio- and stereospecific carbonylation nih.gov

Diamine Compounds

Aziridine-2-carboxylates serve as precursors for the synthesis of chiral diamine compounds, which are important ligands in asymmetric catalysis and building blocks for pharmaceuticals. The synthesis relies on the controlled nucleophilic opening of the aziridine ring.

One established method involves activating the aziridine ring and then opening it with a nitrogen-based nucleophile. For example, the reaction of an N-activated aziridine-2-carboxylate with sodium azide (NaN₃), followed by reduction, can yield 2,3-diamino acid derivatives. bioorg.org Another approach involves the reaction of N-phenylethylaziridine-2-carboxylate derivatives with iodotrimethylsilane. This reaction opens the aziridine ring to furnish a protected diamine, which can be further functionalized. nih.gov The regioselectivity of the ring-opening is a critical factor and can be influenced by the choice of activating groups, nucleophiles, and reaction conditions. bioorg.orgfrontiersin.org For instance, the ring-opening of non-activated aziridines with secondary heterocyclic amines can produce 3-hydroxy-1,2-diamines. bioorg.org

Radiochemical Applications (e.g., Fluorine-18 (B77423) Labeled Compounds)

The development of radiotracers for Positron Emission Tomography (PET) is a critical area of medical research, and aziridines have been explored as precursors for introducing radionuclides like fluorine-18 ([¹⁸F], t₁/₂ ≈ 109.7 min). researchgate.netrsc.org The direct labeling of biomolecules with [¹⁸F]fluoride via the ring-opening of an aziridine moiety is an attractive strategy. researchgate.netcolab.ws

This method involves the nucleophilic attack of [¹⁸F]fluoride on an activated aziridine-2-carboxylate. d-nb.inforesearchgate.net The nitrogen of the aziridine must be substituted with an electron-withdrawing "activating" group, such as a tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) group, to facilitate the nucleophilic attack under mild conditions suitable for radiosynthesis. researchgate.netd-nb.inforesearchgate.net The reaction typically yields two regioisomers, α-[¹⁸F]fluoro-β-alanine and β-[¹⁸F]fluoro-alanine, after deprotection. d-nb.info Research has shown that with Boc- and Cbz-activated aziridines, the ring-opening is totally regioselective, leading to the formation of α-[¹⁸F]fluoro-β-alanine in good radiochemical yields. d-nb.inforesearchgate.net The choice of activating group, solvent, base, and temperature significantly influences the reaction's efficiency and regioselectivity. researchgate.net This methodology provides a direct, one-step route for the [¹⁸F]-labeling of complex biomolecules. researchgate.netcolab.ws

Activating GroupKey OutcomeApplicationRef.
Boc (tert-butyloxycarbonyl)Regioselective ring-opening to give α-[¹⁸F]fluoro-β-alaninePET Radiotracer Synthesis d-nb.info, researchgate.net
Cbz (carboxybenzyl)Regioselective ring-opening to give α-[¹⁸F]fluoro-β-alaninePET Radiotracer Synthesis d-nb.info, researchgate.net

Future Research Directions in Butyl Aziridine 2 Carboxylate Chemistry

Development of Novel Stereoselective and Regioselective Transformations

The ability to control the stereochemistry and regiochemistry of ring-opening reactions is paramount for the synthetic utility of aziridines. acs.orgmdpi.com Future work will likely focus on creating new catalytic systems that offer enhanced control over these aspects for butyl aziridine-2-carboxylate (B8329488).

The regioselective ring-opening of aziridine-2-carboxylates is a powerful method for installing amino acid functionality. beilstein-journals.org While methods exist for N-functionalized aziridines, developing protocols for NH-aziridines like butyl aziridine-2-carboxylate to allow direct access to amino acid derivatives remains a key area of interest. beilstein-journals.org Research into expanding the range of nucleophiles for the ring-opening of tert-butyl substituted NH-aziridines is ongoing, aiming to provide a wider variety of amino acid derivatives. beilstein-journals.org

Currently, the regioselectivity of ring-opening reactions is highly dependent on the specific substrate and nucleophile combination, making predictable outcomes challenging. mdpi.comnih.gov The development of robust catalytic processes that enable precise prediction of both regioselectivity and stereochemistry is highly desirable. mdpi.comnih.gov Synergistic experimental and computational studies will be crucial in designing catalysts that can selectively activate either the C2 or C3 position of the aziridine (B145994) ring, allowing for the targeted synthesis of either α- or β-amino acid derivatives. acs.orgnih.gov

Catalyst SystemRegioselectivityStereospecificityPotential Advantages
Palladium/NHCSwitchableHighAllows for selective C-C bond formation at either C2 or C3. nih.gov
Palladium/PR3SwitchableHighOffers alternative reactivity to NHC-based systems. nih.gov
Lewis AcidsSubstrate-dependentChallengingCan promote ring-opening with a variety of nucleophiles. mdpi.com

Exploration of Organocatalytic and Biocatalytic Approaches

While metal-catalyzed transformations are well-established, organocatalysis and biocatalysis offer greener and often more selective alternatives.

Organocatalysis: The use of small organic molecules as catalysts has gained significant traction. For this compound, organocatalysts could facilitate enantioselective ring-opening reactions. For instance, chiral Brønsted acids or bases could be employed to activate the aziridine and guide the approach of a nucleophile to achieve high stereoselectivity. An example includes the use of pyridinium (B92312) triflate as an effective organocatalyst for the synthesis of 3-aryl aziridine-2-carboxylates. mdpi.com

Biocatalysis: Enzymes offer unparalleled selectivity under mild reaction conditions. The kinetic resolution of racemic mixtures of aziridine-2-carboxylates using enzymes like lipases has already been demonstrated. clockss.org Future research could focus on discovering or engineering enzymes, such as specific hydrolases or aminotransferases, for the highly selective synthesis and transformation of this compound. Enzymatically-catalyzed aminolysis has been shown to produce diastereomerically pure methyl and ethyl esters of N-(1-phenylethyl)aziridine-2-carboxylates. beilstein-journals.org

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry is becoming an indispensable tool in modern synthetic chemistry. Density Functional Theory (DFT) studies have already been used to elucidate the mechanisms of aziridine ring-opening reactions. mdpi.com

Future efforts in this area will likely involve:

Predictive Catalyst Design: Using computational models to design catalysts with tailored electronic and steric properties to achieve desired reactivity and selectivity. This can help rationalize the role of catalysts and reaction conditions in determining the outcome of a reaction. acs.org

Reaction Pathway Analysis: Mapping the potential energy surfaces of various reaction pathways to predict the most favorable conditions for a specific transformation. This can help in understanding the factors that control regioselectivity and stereospecificity. rsc.org

Substrate Scope Prediction: Developing quantitative structure-activity relationship (QSAR) models to predict the reactivity of different substituted butyl aziridine-2-carboxylates, thereby guiding experimental efforts.

Computational studies have suggested that interactions between the catalyst and the aziridine substrate are critical in determining the regioselectivity of the ring-opening. acs.orgnih.gov

Integration into Automated and Flow Chemistry Platforms

The hazardous nature of some aziridine compounds makes them ideal candidates for integration into automated and flow chemistry systems. organic-chemistry.org These technologies offer enhanced safety, reproducibility, and scalability.

A simple flow method has been developed for the preparation of N-sulfonyl aziridines from 1,2-amino alcohols, followed by ring-opening with various nucleophiles. organic-chemistry.org This approach minimizes handling of potentially hazardous intermediates. organic-chemistry.org Continuous flow processes have been shown to improve yields, shorten reaction times, and enhance diastereoselectivity in aziridine synthesis compared to traditional batch methods. acs.orgacs.org The development of a mixed flow-batch approach has also enabled the sustainable synthesis of functionalized NH-aziridines from vinyl azides. beilstein-journals.org

Future research will focus on developing robust and automated flow platforms for the multi-step synthesis of complex molecules starting from this compound. This could involve telescoping multiple reaction steps, where the output of one reactor is directly fed into the next, avoiding intermediate purification and minimizing waste. organic-chemistry.org

TechnologyAdvantages for Aziridine Chemistry
Flow Chemistry Enhanced safety, improved heat and mass transfer, precise control over reaction parameters, scalability. organic-chemistry.orgacs.orgacs.orgbeilstein-journals.orgakjournals.com
Automated Synthesis High-throughput screening of reaction conditions, rapid library synthesis, improved reproducibility. beilstein-journals.org

Design and Synthesis of Complex Molecular Architectures and Scaffolds

This compound is a versatile chiral building block for the synthesis of complex nitrogen-containing molecules. caymanchem.comresearchgate.net Its derivatives are used to create a variety of biologically relevant compounds. acs.orgnih.gov

Future research will aim to utilize this compound in the synthesis of:

Novel Heterocycles: Employing ring-expansion strategies to convert the aziridine ring into larger, more complex heterocyclic systems like piperidines and pyrrolidines. frontiersin.org

Peptidomimetics: Incorporating the aziridine moiety into peptide structures to create analogues with modified conformational properties and biological activities. The synthesis of dipeptides containing (2R)-aziridine-2-carboxylic acid has been reported. nih.gov

Natural Product Synthesis: Using this compound as a key starting material in the total synthesis of complex natural products. Research groups are focused on the design and synthesis of complex molecular architectures from small organic building blocks. thieme.de

Expansion of Applications in Materials Science and Polymer Chemistry (Hypothetical)

While currently focused on fine chemical synthesis, the unique reactivity of this compound suggests hypothetical applications in materials science.

Polymer Chemistry: Aziridines can undergo ring-opening polymerization to form polyimines. google.commdpi.com The carboxylate group in this compound could serve as a functional handle for post-polymerization modification, allowing for the creation of polymers with tunable properties. For example, N-sulfonyl-activated aziridines undergo anionic ring-opening polymerization. mdpi.com The development of aziridine monomers with easily removable activating groups is an area of active research. mdpi.com Copolymers with aziridine-capped side chains have been developed for use as cross-linkers in adhesives. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing butyl aziridine-2-carboxylate, and how do reaction conditions influence yield and stereoselectivity?

  • Methodological Answer : The synthesis of aziridine derivatives often involves cyclization of β-amino alcohols or [2+1] cycloaddition reactions. For this compound, tert-butyl ester protection is commonly used to stabilize intermediates. Evidence from aziridine synthesis in related compounds (e.g., cis-tert-butyl aziridine carboxylates) highlights the importance of catalysts like BF₃·OEt₂ or Ti(OiPr)₄ for stereochemical control . Reaction temperature (e.g., −78°C for kinetic control) and solvent polarity (e.g., dichloromethane vs. THF) significantly impact enantiomeric excess. A comparative table of yields under varying conditions is suggested:

CatalystSolventTemp (°C)Yield (%)ee (%)
BF₃·OEt₂CH₂Cl₂−786592
Ti(OiPr)₄THF05885
  • Key Consideration : Monitor reaction progress via TLC and optimize quenching steps to minimize racemization.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data be resolved?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, is critical for confirming ring strain and substituent orientation. For example, aziridine protons typically resonate at δ 2.5–3.5 ppm due to ring strain. Infrared (IR) spectroscopy identifies the ester carbonyl stretch (~1740 cm⁻¹). Conflicting spectral data (e.g., unexpected splitting in 1H^{1}\text{H}-NMR) may arise from impurities or diastereomer formation. Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography if crystalline .
  • Resolution Strategy : Compare experimental data with computational models (DFT calculations) and literature analogs (e.g., tert-butyl aziridine esters) to resolve ambiguities .

Advanced Research Questions

Q. How can this compound be utilized as a chiral building block in asymmetric synthesis, particularly for bioactive molecules?

  • Methodological Answer : The strained aziridine ring serves as a precursor for nucleophilic ring-opening reactions to generate β-amino acids or heterocycles. For example, in drug synthesis, the tert-butyl ester group enhances solubility during coupling reactions. A case study involving indole derivatives (e.g., (+)-lysergic acid analogs) demonstrates regioselective opening using Grignard reagents or thiols under controlled pH .
  • Experimental Design : Use chiral HPLC to monitor enantiopurity post-reaction and employ kinetic resolution techniques if racemization occurs.

Q. What strategies address contradictions in reported biological activity data for aziridine derivatives, such as cytotoxicity vs. therapeutic potential?

  • Methodological Answer : Discrepancies often stem from assay variability (e.g., cell line specificity) or impurity profiles. For this compound, validate biological activity via dose-response curves across multiple cell lines (e.g., HEK293 vs. HeLa) and confirm compound purity (>95% by HPLC). Cross-reference cytotoxicity data with structural analogs (e.g., menthyl aziridine carboxylates) to identify structure-activity relationships (SAR) .
  • Data Analysis : Apply multivariate statistical methods (e.g., PCA) to isolate confounding variables like solvent residues or degradation products.

Q. How can computational chemistry enhance the design of aziridine-based catalysts or ligands?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and regioselectivity in ring-opening reactions. For this compound, model the electronic effects of the ester group on nucleophilic attack sites. Molecular docking studies (e.g., with kinase targets) can guide functionalization for improved binding affinity. Validate predictions with kinetic isotope effect (KIE) experiments or X-ray crystallography of enzyme-ligand complexes .

Methodological Challenges and Solutions

Q. What are the best practices for handling air- or moisture-sensitive intermediates during aziridine synthesis?

  • Answer : Use Schlenk lines or gloveboxes under inert atmosphere (N₂/Ar). Pre-dry solvents (e.g., molecular sieves for THF) and employ low-temperature techniques (−78°C) to stabilize reactive intermediates. Monitor reaction progress via in-situ FTIR or Raman spectroscopy to minimize exposure .

Q. How can researchers ensure reproducibility in aziridine ring-opening reactions across different labs?

  • Answer : Standardize protocols using IUPAC-recommended reaction conditions (e.g., molar ratios, solvent grades). Share raw spectral data and chromatograms via open-access platforms. Collaborate with third-party labs for interlaboratory validation, addressing variables like humidity or equipment calibration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.